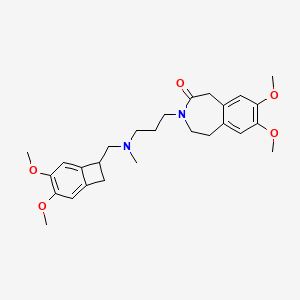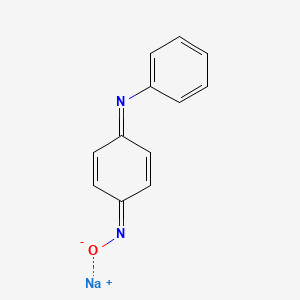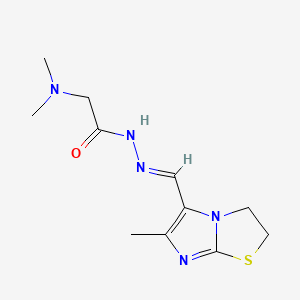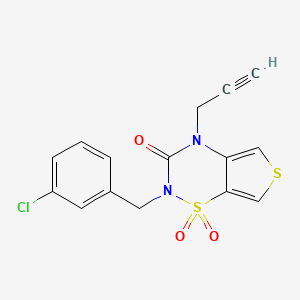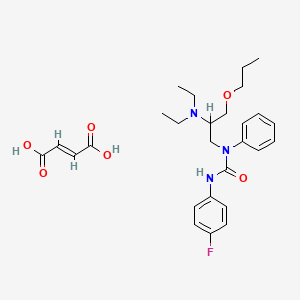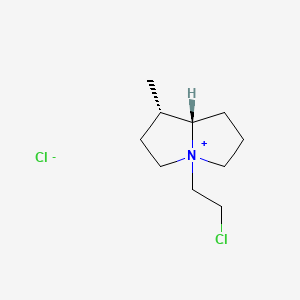
N-(2'-Chloroethyl)heliotridane chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2’-Chloroethyl)heliotridane chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a chloroethyl group attached to a heliotridane moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-Chloroethyl)heliotridane chloride typically involves the reaction of heliotridane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2’-Chloroethyl)heliotridane chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the appropriate reaction conditions and to ensure the safety and efficiency of the production. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2’-Chloroethyl)heliotridane chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted heliotridane derivatives.
Aplicaciones Científicas De Investigación
N-(2’-Chloroethyl)heliotridane chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2’-Chloroethyl)heliotridane chloride involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include alkylation of DNA or proteins, which can result in changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)morpholine hydrochloride
- N-(2-Chloroethyl)-N,N-diethylammonium chloride
Uniqueness
N-(2’-Chloroethyl)heliotridane chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
60198-90-5 |
|---|---|
Fórmula molecular |
C10H19Cl2N |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
(1S,8S)-4-(2-chloroethyl)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium;chloride |
InChI |
InChI=1S/C10H19ClN.ClH/c1-9-4-7-12(8-5-11)6-2-3-10(9)12;/h9-10H,2-8H2,1H3;1H/q+1;/p-1/t9-,10-,12?;/m0./s1 |
Clave InChI |
PHFSKZMNFRPGFV-WERZMDRISA-M |
SMILES isomérico |
C[C@H]1CC[N+]2([C@H]1CCC2)CCCl.[Cl-] |
SMILES canónico |
CC1CC[N+]2(C1CCC2)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



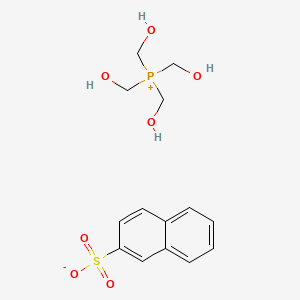
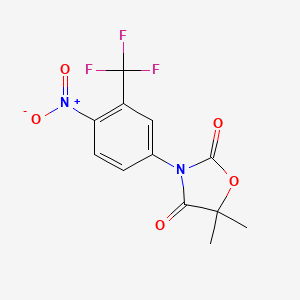

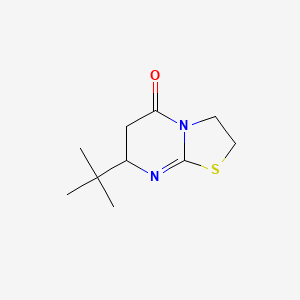
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

